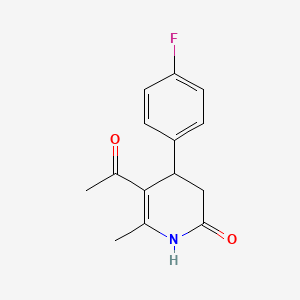

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one

Description

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a heterocyclic compound that belongs to the class of pyridinones This compound is characterized by the presence of an acetyl group, a fluorophenyl group, and a methyl group attached to a dihydropyridinone ring

Properties

IUPAC Name |

5-acetyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydro-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO2/c1-8-14(9(2)17)12(7-13(18)16-8)10-3-5-11(15)6-4-10/h3-6,12H,7H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIRASIFDDHQDAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(=O)N1)C2=CC=C(C=C2)F)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818964 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroacetophenone with methyl acetoacetate in the presence of a base, followed by cyclization with ammonium acetate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, may be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Oxidation: Pyridinone derivatives with higher oxidation states.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

Synthesis Applications

The compound serves as a key intermediate in various synthetic pathways:

-

Synthesis of Pyrido[2,3-d]pyrimidin Derivatives:

- When heated under reflux with sodium methoxide in butanol, 5-acetyl-4-aminopyrimidines can be transformed into pyrido[2,3-d]pyrimidin-5-one derivatives. This method showcases the compound's utility in creating complex nitrogen-containing heterocycles.

-

Formation of 3,4-Dihydropyrimidin-2(1H)-ones/thiones:

- The compound is also utilized to synthesize 3,4-dihydropyrimidin derivatives using Punica granatum peel as a catalyst under solvent-free conditions. This approach highlights an eco-friendly method for producing biologically relevant compounds.

Research indicates that compounds related to 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one exhibit various biological activities:

- Anticancer Potential:

-

Mechanism of Action:

- Interaction studies focus on the binding affinities of the compound with various biological targets, which help elucidate its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

4-(4-fluorophenyl)-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the acetyl group.

5-acetyl-4-phenyl-6-methyl-3,4-dihydro-2(1H)-pyridinone: Lacks the fluorine atom.

Uniqueness

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is unique due to the presence of both the fluorophenyl and acetyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the acetyl group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research has indicated that derivatives of tetrahydropyridinones exhibit significant antimicrobial properties. A study demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such activity. For instance, compounds with similar structures showed minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL .

Anticancer Properties

The compound's potential anticancer effects have been explored in vitro. In one study, derivatives showed cytotoxic activity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be in the range of 10–50 µM, indicating moderate potency . The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research on related tetrahydropyridine derivatives has shown promise in protecting neuronal cells from oxidative stress-induced damage. In models of neurodegeneration, these compounds reduced markers of inflammation and apoptosis .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that the compound exhibited notable activity against multidrug-resistant strains with an MIC of 16 µg/mL for E. coli and 32 µg/mL for Klebsiella pneumoniae.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis in MCF-7 cells with an IC50 value of 20 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 30 |

The biological activities of this compound are likely mediated through multiple pathways:

- Antimicrobial : Disruption of bacterial cell wall synthesis.

- Anticancer : Induction of reactive oxygen species (ROS) leading to apoptosis.

- Neuroprotective : Inhibition of pro-inflammatory cytokines and reduction of oxidative stress.

Q & A

Q. What are the recommended synthetic pathways for 5-acetyl-4-(4-fluorophenyl)-6-methyl-1,2,3,4-tetrahydropyridin-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via Biginelli-like multicomponent reactions. A representative protocol involves grinding urea, substituted aldehydes (e.g., 4-fluorobenzaldehyde), and acetylacetone in the presence of a catalytic acid (e.g., phosphoric acid) under solvent-free conditions. Microwave-assisted irradiation (30–60 seconds) significantly accelerates the reaction and improves yield by enhancing molecular collisions . Key optimization parameters include:

- Catalyst selection : Acids like H3PO4 or p-TSA improve cyclocondensation efficiency.

- Solvent-free vs. solvent-based synthesis : Solvent-free methods reduce side reactions, while ethanol/water mixtures aid recrystallization.

- Purification : Recrystallization from ethanol yields block-like crystals suitable for X-ray diffraction .

Q. What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., Bruker APEX-II CCD) resolves the tetrahydropyridine ring conformation (half-chair) and intermolecular interactions. Refinement with SHELXL (R1 ≈ 0.047) accounts for anisotropic displacement parameters and hydrogen-bonding networks .

- NMR/IR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms substituent positions (e.g., acetyl and fluorophenyl groups). IR identifies carbonyl stretches (~1700 cm<sup>-1</sup>) and N–H vibrations (~3200 cm<sup>-1</sup>).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., 359.4 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic disorder in derivatives of this compound be resolved during refinement?

Methodological Answer: Disordered ions or flexible substituents (e.g., tris(hydroxymethyl)ammonium in related structures) require restrained refinement in SHELXL. For example:

- Occupancy ratios : Refine disordered components using PART commands (e.g., 0.418:0.582 for cations) .

- Geometric restraints : Apply DFIX/DANG constraints to maintain bond lengths/angles (e.g., C–H = 0.93–0.98 Å) .

- Thermal parameters : Use ISOR restraints to model anisotropic displacement for disordered atoms.

Q. What role do hydrogen-bonding networks play in stabilizing the crystal packing of this compound?

Methodological Answer: Hydrogen bonds (N–H···O, O–H···Cl) form 1D chains along the b-axis, which further assemble into 2D layers via C–H···O interactions. Key steps for analysis:

- Graph-set notation : Use Etter’s methodology to classify motifs (e.g., C(6) chains for N–H···O bonds) .

- Symmetry codes : Identify hydrogen-bond donors/acceptors using fractional coordinates (e.g., symmetry code iii: −x+5/2, y+1/2, z+1/2 defines O–H···Cl interactions) .

- Packing energy : Calculate lattice stabilization via Hirshfeld surface analysis (software: CrystalExplorer).

Q. How can computational modeling predict the compound’s reactivity or conformational flexibility?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths (e.g., C=O: 1.22 Å vs. 1.24 Å) .

- Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol) on tautomerization or ring puckering using AMBER/GAFF force fields.

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for functionalization (e.g., fluorophenyl-directed substitutions).

Q. How can researchers reproduce crystallographic data for derivatives of this compound?

Methodological Answer:

- Data collection : Use MoKα radiation (λ = 0.71073 Å) with a Bruker APEX-II CCD. Collect >25,000 reflections (θ range: 2.3–25.0°) .

- Structure solution : Employ SHELXD for direct methods or SHELXS for Patterson synthesis.

- Refinement : Apply TWIN commands for twinned crystals and use SQUEEZE (PLATON) to model solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.